ManLev
Description
Historical Overview and Early Theoretical Postulations Regarding ManLev
The concept underpinning the use of compounds like this compound emerged from the theoretical postulation that cellular biosynthetic machinery could process modified sugar precursors. Early work in metabolic glycoengineering, notably by Carolyn Bertozzi and colleagues in the late 1990s, explored the potential to introduce unnatural functional groups into cellular glycans by feeding cells synthetic sugar analogs. These theoretical underpinnings suggested that if a synthetic monosaccharide structurally resembled a natural precursor sufficiently, it could be taken up by cells and enter the relevant metabolic pathway. This compound, incorporating a ketone group not typically found in native cell-surface glycans, was developed as a tool to test this hypothesis and enable bioorthogonal chemistry on cell surfaces oup.comosti.gov. The choice of the ketone group was strategic due to its relative inertness in biological environments compared to aldehydes and its reactivity with complementary functional groups like hydrazides and aminooxy moieties oup.com.
Current Research Landscape and Emerging Significance of this compound Studies
The current research landscape demonstrates the significant role of this compound in advancing metabolic glycoengineering and bioorthogonal chemistry. Studies utilize this compound to metabolically label cell surfaces with ketone-modified sialic acids (SiaLev) osti.govresearchgate.net. This modification allows for the subsequent attachment of various probes, biomolecules, or nanoparticles bearing complementary functional groups through chemoselective ligation reactions oup.comresearchgate.netnih.gov.
Research findings highlight the efficiency with which this compound is processed by cellular machinery, leading to the display of the ketone functionality on the cell surface osti.gov. This enables a range of applications, including the visualization and study of cell-surface glycans, the development of strategies for targeted drug delivery, and the creation of artificial cell-surface receptors oup.comresearchgate.netnih.gov. The ability to precisely modify the cell surface with a specific chemical handle provided by this compound is a powerful tool for investigating glycan function and engineering cellular properties for therapeutic or diagnostic purposes.
Key properties of this compound (N-levulinoylmannosamine) include its molecular formula and computed properties, which are fundamental to understanding its chemical behavior and metabolic processing.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₇ | nih.gov |
| Molecular Weight | 277.27 g/mol | nih.gov |
| Monoisotopic Mass | 277.11615195 Da | nih.gov |
| XLogP3 | -3.8 | nih.gov |
Hypothesized Relevance of this compound in Advanced Chemical Systems and Research Domains
The hypothesized relevance of this compound extends to various advanced chemical systems and research domains, primarily driven by its role as a metabolic handle for bioorthogonal chemistry. In chemical biology, this compound facilitates the study of glycan biosynthesis and function by allowing researchers to introduce modified sugars and track their incorporation and subsequent interactions. oup.comresearchgate.net.
Furthermore, this compound's capacity to introduce a bioorthogonal handle onto cell surfaces holds significant potential in the development of novel biomaterials and drug delivery systems researchgate.netnih.govrsc.org. By modifying cell surfaces with ketone groups via this compound, it becomes possible to selectively attach therapeutic agents, targeting ligands, or imaging probes to specific cell populations in a highly controlled manner oup.comresearchgate.net. This targeted approach minimizes off-target effects and enhances the specificity of interactions between engineered cells or therapeutic carriers and their intended biological targets. The integration of this compound-based metabolic engineering with advanced chemical ligation strategies represents a frontier in creating sophisticated chemical systems with precise biological interfaces.
Structure
3D Structure
Properties
Molecular Formula |
C11H19NO7 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
4-oxo-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]pentanamide |
InChI |
InChI=1S/C11H19NO7/c1-6(15)2-3-9(17)12-7(4-13)10(18)11(19)8(16)5-14/h4,7-8,10-11,14,16,18-19H,2-3,5H2,1H3,(H,12,17)/t7-,8-,10-,11-/m1/s1 |
InChI Key |
AQUOXNGPZARFEE-YJFSRANCSA-N |
Isomeric SMILES |
CC(=O)CCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)CCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Synonyms |
ManLev N-levulinoyl mannosamine |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Manlev
Advanced Synthetic Techniques Applied to ManLev Production
The synthesis of complex carbohydrate derivatives like this compound typically involves multi-step organic chemistry sequences. Applying advanced synthetic techniques such as continuous flow chemistry and adhering to green chemistry principles can offer significant advantages in terms of efficiency, scalability, and environmental impact compared to traditional batch processes.
Continuous Flow Chemistry Approaches for Scalable this compound Synthesis
Continuous flow chemistry involves conducting chemical reactions in a continuously moving stream within a tubular reactor or microreactor, as opposed to batch processing in stirred vessels. researchgate.netacs.org This approach offers several potential benefits for scalable synthesis, including improved reaction control, enhanced heat and mass transfer, increased safety for hazardous reactions, and simplified workup and purification procedures. researchgate.netacs.orguniversiteitleiden.nl Continuous flow systems can facilitate rapid mixing and precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivity. researchgate.netuniversiteitleiden.nlcaltech.edu The modular nature of flow systems allows for easy scaling of production by simply running the system for longer periods or numbering up reactors. researchgate.net
While continuous flow chemistry is increasingly applied in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals researchgate.netacs.orguniversiteitleiden.nl, specific, detailed methodologies for the scalable synthesis of this compound utilizing continuous flow techniques were not extensively described in the provided search results. The literature primarily focuses on the biological application of this compound after its synthesis.
Green Chemistry Principles and Sustainable this compound Synthesis
Green chemistry is a philosophy that aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govbeilstein-journals.org The Twelve Principles of Green Chemistry provide a framework for developing more sustainable synthetic routes, emphasizing aspects such as waste prevention, atom economy, less hazardous chemical syntheses, designing safer chemicals, safer solvents and auxiliaries, design for energy efficiency, use of renewable feedstocks, reducing derivatives, catalysis, and designing for degradation. beilstein-journals.org
Applying green chemistry principles to the synthesis of this compound would involve considering factors such as the choice of starting materials, minimizing the generation of by-products, using environmentally benign solvents or solvent-free conditions, and employing energy-efficient reaction conditions. nih.gov Catalytic methods, including biocatalysis, could also play a role in developing more sustainable synthetic routes to carbohydrate derivatives.
However, specific examples or detailed methodologies explicitly outlining the application of green chemistry principles for the sustainable synthesis of this compound were not detailed in the provided search results. The available information focuses more on the metabolic conversion and biological use of this compound.
Mechanistic Elucidation of Manlev S Reactivity and Transformations
Investigation of ManLev Reaction Pathways
Within cellular systems, this compound enters the sialic acid biosynthetic pathway. This metabolic machinery converts this compound into N-levulinoyl sialic acid (SiaLev), effectively incorporating a ketone handle into cell-surface glycoconjugates. nih.govlabpartnering.orgacs.orglcms.czescholarship.orgacs.orgescholarship.org This metabolic conversion is a key reaction pathway for this compound in its primary application. The ketone group on the resulting SiaLev then serves as a unique chemical handle for subsequent bioorthogonal reactions with complementary functional groups, such as hydrazides or aminooxy groups. labpartnering.orgacs.orglcms.czescholarship.orgacs.org
Specific details regarding non-metabolic reaction pathways of the isolated this compound compound in controlled chemical environments were not extensively found in the searched literature.
The metabolic conversion of this compound into SiaLev involves a series of enzymatic steps within the sialic acid biosynthetic pathway. acs.orglcms.cznih.gov Intermediates within this biological pathway are involved in the transformation of this compound. However, the identification and characterization of specific reaction intermediates formed directly from the chemical reactions of the isolated this compound compound in controlled, non-biological environments were not detailed in the searched literature. General concepts of reaction intermediates in chemical reactions are well-established wikipedia.orglibretexts.orgnih.gov, but specific data for this compound intermediates in non-metabolic contexts were not found.
Computational analysis is a powerful tool for understanding reaction mechanisms and transition states. nih.govlibretexts.orgrsc.orggithub.iosciencedaily.comnih.govchemrxiv.orginl.govmdpi.comrsc.org While computational methods are applied to study transition states in various chemical transformations, including those relevant to biological processes nih.gov, specific computational analyses focused on the transition states involved in the chemical transformations or degradation of the this compound molecule itself, outside of its metabolic pathway, were not identified in the searched literature.
Identification and Characterization of this compound Reaction Intermediates
Degradation Mechanisms of this compound in Controlled Environments
The degradation of this compound in biological systems is implied by its metabolic processing and subsequent turnover of glycoconjugates. acs.orgescholarship.org However, comprehensive studies specifically detailing the chemical degradation mechanisms of the isolated this compound compound under controlled environmental conditions (e.g., photochemical, radiolytic, hydrolytic, or oxidative stress) were not extensively found in the searched literature.
General principles of photochemical and radiolytic degradation of organic compounds are known, involving processes initiated by light absorption or high-energy radiation, respectively, often leading to the formation of reactive species and subsequent degradation products. nih.govnih.govresearchgate.netnih.govrsc.orgswst.orgrsc.orgosti.govlibretexts.org However, specific photochemical or radiolytic degradation pathways, intermediates, or products for the this compound molecule in controlled environments were not described in the searched literature.
Photochemical and Radiolytic Degradation Pathways
Enzymatic and Biocatalytic Transformations Involving this compound
This compound's primary interaction with biological systems discussed in the literature involves its uptake by cells and subsequent processing by the enzymes of the sialic acid biosynthetic pathway tandfonline.comoup.comnih.govrsc.orgnih.govresearchgate.netnih.govox.ac.ukuu.nlresearchgate.net. This metabolic conversion leads to the incorporation of a modified sialic acid, N-levulinoyl sialic acid (SiaLev), into cellular glycoconjugates, particularly those expressed on the cell surface tandfonline.comosti.govnih.govnih.govuu.nl. This process exemplifies a biocatalytic transformation where native cellular enzymes act upon an unnatural substrate.
The presence of the ketone group in SiaLev on the cell surface provides a unique chemical handle that is largely absent from natural cell surface components tandfonline.comoup.comnih.gov. This allows for selective chemical ligation reactions, such as those with hydrazides or aminooxy compounds, under physiological conditions unt.edutandfonline.comoup.comosti.govnih.govrsc.orgnih.govresearchgate.netnih.gov. This strategy, known as metabolic oligosaccharide engineering (MOE), leverages the cell's inherent biocatalytic machinery to introduce novel chemical functionality for subsequent modification or probing.
Identification and Characterization of this compound-Modifying Enzymes
The enzymes responsible for the metabolic conversion of this compound into SiaLev are the endogenous enzymes of the sialic acid biosynthetic pathway tandfonline.comoup.comnih.gov. This pathway normally converts ManNAc, the natural substrate, through a series of enzymatic steps to produce CMP-sialic acid, which is then incorporated into glycans by glycosyltransferases uu.nl. When this compound is supplied to cells, it enters this pathway and is processed by some of the same enzymes.
Key enzymatic steps in the sialic acid biosynthetic pathway that are implicated in this compound metabolism include the initial phosphorylation and subsequent reactions leading to the formation of the CMP-activated sugar nucleotide. While specific kinetic parameters for this compound with each enzyme in the pathway are not extensively detailed in the provided snippets, the pathway's ability to tolerate and process this compound indicates a degree of substrate promiscuity within these enzymes oup.comnih.gov.
Research utilizing this compound in metabolic engineering has also indirectly contributed to the characterization of these enzymes. For instance, this compound-based selection strategies have been employed to identify mutations in metabolic enzymes that affect the incorporation of the unnatural sugar. One study identified a mutant form of the UDP-GlcNAc epimerase through such an approach, highlighting the role of this enzyme in the pathway and its interaction with unnatural substrates like this compound nih.gov. This demonstrates how the study of this compound's metabolic fate can provide insights into the characteristics and substrate specificity of the enzymes involved.
Biocatalytic Pathway Engineering for this compound Production or Modification
While the primary application of this compound discussed is its use as a substrate for in situ cellular biocatalysis (metabolic engineering of cells), the concept of engineering biocatalytic pathways related to this compound can be viewed from two perspectives: engineering cells to better utilize this compound, and potentially engineering enzymes for this compound synthesis or specific transformations in vitro.
The metabolic engineering approach described in the literature focuses on exploiting the existing cellular sialic acid biosynthetic pathway. By providing this compound to cells, the native enzymatic machinery acts as a biocatalyst to incorporate the modified sugar into glycans tandfonline.comoup.comnih.govnih.gov. This can be considered a form of biocatalytic modification of the cell surface. The efficiency of this process can be influenced by factors such as cellular uptake and the substrate specificity of the pathway enzymes oup.comosti.govresearchgate.net. Strategies like peracetylation of this compound have been shown to improve cellular uptake and enhance its potency as a metabolic precursor, effectively improving the biocatalytic process within the cell oup.comosti.govresearchgate.net.
Furthermore, the use of this compound in conjunction with bioorthogonal chemistry represents a powerful biocatalytic system. The cell's enzymes perform the initial biocatalytic step (incorporation of SiaLev), and then external chemical reactions (e.g., ligation with probes) are performed on the modified cell surface tandfonline.comoup.comosti.govnih.govrsc.orgnih.govresearchgate.netnih.gov. This combined approach leverages both biological and chemical catalysis.
Molecular Interactions and Recognition Studies of Manlev
Intermolecular Interactions of ManLev with Biomolecules
This compound's primary interaction with biomolecules discussed in the literature involves its role as a substrate in the cellular metabolic pathways responsible for sialic acid biosynthesis.
Ligand-Receptor Binding Dynamics and Kinetics
While this compound itself is a molecule that interacts with cellular enzymes during metabolism, the concept of "ligand-receptor binding dynamics and kinetics" in the context of this compound is more prominently discussed regarding the modified biomolecules that result from its metabolic incorporation. This compound is metabolized to N-levulinoyl sialic acid (SiaLev), which is then incorporated into cell surface glycoconjugates. These cell surface-displayed SiaLev residues, bearing the ketone group, can then act as "receptors" for exogenous ligands containing complementary functional groups, such as hydrazides or aminooxy moieties, enabling bioorthogonal conjugation.
General principles of ligand-receptor binding involve the association and dissociation rates between a ligand and its binding site on a receptor, influencing binding affinity and the duration of the complex. Computational methods like molecular dynamics and Brownian dynamics simulations are used to study these dynamics and kinetics. However, specific data on the binding dynamics and kinetics of this compound directly interacting with a defined receptor molecule is not available in the provided information. The research focuses on the interactions of the modified cell surface resulting from this compound metabolism.
Modulation of Biological Targets by this compound
The metabolic incorporation of this compound, leading to the display of SiaLev on the cell surface, can modulate biological processes by altering the natural glycan landscape and providing sites for interaction with exogenous molecules. Cell surface sialylation is involved in numerous biological phenomena, including cell adhesion, migration, differentiation, and signaling. rudn.ru By modifying these sialic acids, the normal interactions with sialic acid-binding proteins (Siglecs, selectins, etc.) and other cellular components can be influenced, thereby modulating downstream biological events and signaling cascades. rudn.ru
Furthermore, the ketone handles introduced by SiaLev enable the targeted delivery of various agents to cells. This has been explored for delivering therapeutic agents, imaging reagents, and even genetic material by conjugating them to molecules that react with the cell surface ketones. nih.govdissercat.com This targeted approach allows for the modulation of cellular function or fate based on the engineered glycan expression.
Methodologies for Target Identification and Validation
Methodologies for identifying and validating the "targets" of this compound, in the context of its biological effects, primarily focus on the identification of the modified glycoconjugates and the study of their interactions. Metabolic labeling with this compound allows for the selective tagging of sialoglycans. Techniques such as flow cytometry and fluorescence microscopy, using fluorescently labeled probes that react with the ketone groups, are employed to quantify the level of SiaLev incorporation and visualize its distribution on the cell surface. dissercat.comlancs.ac.uknih.gov
Mass spectrometry-based proteomics and glycomics are crucial for the detailed identification and characterization of the specific glycoproteins and glycolipids that incorporate SiaLev. By conjugating affinity tags (e.g., biotin) to the ketone groups and using enrichment strategies, researchers can isolate the modified glycoconjugates for subsequent analysis by mass spectrometry. This allows for the identification of the proteins and lipids that are sialylated and accessible for modification via the this compound pathway. While these methods identify the modified biomolecules, the "validation" of these as biological targets often involves assessing the functional consequences of their modification or interaction with specific binding partners.
Data on this compound incorporation can be quantitatively assessed. For example, studies have shown that the level of cell surface ketones increases with increasing concentrations of this compound in the culture medium, up to a certain point. nih.gov
| This compound Concentration | Cell Surface Ketone Level (Relative) |
| Low | Low |
| Medium | Medium to High |
| High | Maximal |
Note: This is a conceptual representation based on research findings indicating dose-dependent incorporation. Specific quantitative data varies depending on cell type and experimental conditions. nih.gov
Elucidation of Target Engagement Mechanisms and Signaling Cascades
The elucidation of target engagement mechanisms and signaling cascades modulated by this compound involves studying how the SiaLev-modified glycans interact with their binding partners and the subsequent cellular responses. The introduced ketone groups can serve as points of attachment for exogenous molecules, leading to novel interactions at the cell surface. For instance, conjugating signaling molecules or ligands for specific receptors to the ketone-modified glycans can trigger or alter signaling pathways.
Furthermore, the altered sialylation pattern itself, due to SiaLev incorporation, can affect the binding of endogenous sialic acid-binding proteins (Siglecs, selectins) or influence cell adhesion molecules. rudn.ru These interactions can initiate or modify intracellular signaling cascades that regulate various cellular functions, such as proliferation, differentiation, and migration. rudn.rulancs.ac.uk Research has explored the impact of metabolic glycoengineering with this compound on processes like neurite outgrowth and cell proliferation, highlighting the involvement of signaling pathways downstream of altered cell surface glycosylation. rudn.rulancs.ac.uk The use of this compound to create artificial receptors for enhanced gene delivery also exemplifies how engaging modified cell surface targets can modulate cellular processes like endocytosis and gene expression. dissercat.com
Detailed studies often involve using probes conjugated to molecules that interfere with or activate specific signaling pathways, followed by analysis of downstream effectors using techniques like Western blotting, reporter assays, or phospho-specific flow cytometry. The specific mechanisms depend on the nature of the modified glycans, the interacting partners, and the cellular context.
| Modified Glycan (SiaLev-containing) | Potential Interacting Partners | Possible Biological Outcomes |
| Cell surface sialoglycoproteins/glycolipids | Sialic acid-binding proteins (Siglecs, Selectins), Exogenous probes/ligands, Pathogens | Altered cell adhesion, modulated immune responses, altered signaling, targeted delivery of molecules |
Computational Chemistry and in Silico Modeling of Manlev
Quantum Mechanical and Molecular Mechanics Simulations of ManLev
Computational simulations of molecules like this compound typically employ either quantum mechanical (QM) or molecular mechanics (MM) methods, or a combination thereof (QM/MM) mpg.de. QM methods are based on quantum physics and provide a highly accurate description of electronic structure and bonding, making them suitable for studying chemical reactions and properties that depend on electronic behavior wikipedia.orgmpg.de. MM methods, on the other hand, use classical physics and empirical force fields to approximate the potential energy of a system mpg.dearxiv.org. They are computationally less expensive than QM methods and are well-suited for larger systems and longer simulation timescales, focusing on the interactions between atoms based on predefined parameters mpg.denih.gov. Hybrid QM/MM approaches are often used for complex systems, treating a specific region of interest (e.g., a reactive site) with QM methods while the rest of the system is handled with MM mpg.de.
Electronic Structure Theory Applications for this compound Properties and Reactivity
Electronic structure theory, a core component of quantum mechanics, is used to describe the distribution of electrons within a molecule and the resulting electronic energy levels youtube.comlibretexts.org. Applying electronic structure methods to this compound could provide insights into its fundamental properties, such as molecular geometry, dipole moment, ionization potential, electron affinity, and spectroscopic characteristics. These calculations can also help understand the molecule's reactivity by studying transition states and reaction pathways wikipedia.org. Density Functional Theory (DFT) is a widely used electronic structure method that balances computational cost and accuracy for many chemical systems wikipedia.org. Studies on electronic charge transfer at interfaces, for example, utilize DFT to understand electronic behavior researchgate.netaip.org.
Molecular Dynamics Simulations for Conformational Landscape and Flexibility of this compound
Molecular dynamics (MD) simulations track the time-dependent behavior of a molecular system by solving Newton's equations of motion for each atom nih.govyoutube.com. For this compound, MD simulations could be used to explore its conformational landscape, which refers to the range of possible three-dimensional arrangements the molecule can adopt youtube.comnih.gov. These simulations can reveal the flexibility of different parts of the molecule and identify stable or metastable conformations. Understanding the conformational preferences and dynamics of this compound is crucial as molecular shape and flexibility can significantly influence its interactions with other molecules frontiersin.orgfrontiersin.org. MD simulations can provide dynamic information on microscopic scales, such as atomic details on hydrogen bonding and loop fluctuations frontiersin.org. Enhanced sampling techniques can be employed in MD to more efficiently explore the conformational space, especially for larger molecules frontiersin.orgacs.org.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound
Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to build predictive models correlating chemical structure with biological activity or other properties wikipedia.orgresearchgate.netdrugdesign.org. Cheminformatics, in general, involves the application of informatics methods to solve chemical problems, including the organization, analysis, and use of chemical information mtu.edudrugdesign.org. For this compound, QSAR studies would involve calculating various molecular descriptors that numerically represent different aspects of its chemical structure and then relating these descriptors to observed or predicted properties or activities.
Development of Predictive Models for this compound Analogs and Derivatives
Predictive models for this compound and its potential analogs or derivatives can be developed using QSAR methodologies salleurl.edudebutinfotech.comqlik.com. These models aim to forecast the properties or activities of new, untested compounds based on their structural similarity to compounds in a training dataset debutinfotech.comqlik.com. The process typically involves collecting data on a set of compounds with known structures and properties, calculating molecular descriptors for these compounds, and then using statistical or machine learning techniques to build a model that describes the relationship between the descriptors and the properties qlik.comoptibrium.com. These models can then be used to predict the properties of new this compound analogs before they are synthesized or tested experimentally schrodinger.com.
Selection and Optimization of Molecular Descriptors for this compound QSAR
Molecular descriptors are numerical values that encode information about the chemical structure of a molecule chemintelligence.comkg.ac.rs. These can range from simple counts of atoms or bonds to complex 3D descriptors that capture shape and electronic distribution plos.org. For QSAR studies of this compound, selecting relevant and informative molecular descriptors is a critical step chemintelligence.comkg.ac.rsmillionmilefuelcelltruck.org. The choice of descriptors can significantly influence the predictive performance of the resulting QSAR model chemintelligence.com. Various methods exist for selecting descriptors, often involving analyzing the correlation between descriptors and the property of interest, as well as minimizing the intercorrelation between the selected descriptors kg.ac.rsmillionmilefuelcelltruck.org. Optimization algorithms can be used to find the best subset of descriptors for a given modeling task chemintelligence.com.
Machine Learning Approaches in this compound QSAR and Property Prediction
Machine learning (ML) techniques have become increasingly popular in QSAR and property prediction due to their ability to identify complex patterns in data researchgate.netoptibrium.comarxiv.orgnih.gov. For this compound, ML algorithms such as regression models, support vector machines (SVM), decision trees, and neural networks can be trained on datasets of related compounds to build predictive models optibrium.complos.orginsightsoftware.com. These models can predict various properties, including physicochemical parameters or potential biological activities nih.govescholarship.org. Deep learning, a subset of ML, is also being explored for its potential in QSAR prediction, particularly for handling large datasets and complex molecular representations frontiersin.org. ML approaches can accelerate the process of identifying promising this compound analogs for further investigation schrodinger.com.
While specific data tables from computational studies on this compound were not retrieved, the types of data generated by these methods, which could be presented in interactive tables, include:
Quantum Mechanical Calculations: Energies of different conformers, partial atomic charges, dipole moments, frontier molecular orbital energies (HOMO/LUMO), vibrational frequencies.
Molecular Dynamics Simulations: Trajectories showing atomic positions over time, root-mean-square deviation (RMSD) of the structure, radius of gyration, hydrogen bond analysis, population of different conformations.
QSAR Studies: A table of compounds including this compound and its analogs, their calculated molecular descriptors, and their corresponding experimental or predicted property/activity values. This table would form the basis for building and validating predictive models.
These computational approaches, when applied to this compound, can provide a deeper understanding of its molecular characteristics and guide further research or development efforts.
Virtual Screening and In Silico Target Prediction for this compound
Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds for potential hits that are likely to bind to a specific biological target or exhibit desired properties scielo.brsygnaturediscovery.com. In silico target prediction aims to identify the biological targets that a given molecule is likely to interact with. These methods can significantly accelerate the identification of promising candidates for further experimental investigation scielo.brfrontiersin.org.
While virtual screening and in silico target prediction are widely applied in chemical research, specific detailed research findings focusing solely on the computational modeling and virtual screening of the chemical compound this compound (N-levulinoyl mannosamine) were not extensively available in the consulted literature. However, the principles of these computational approaches can be described in the context of how they would be applied to a compound like this compound, given its known structure and biological applications in metabolic engineering and bioorthogonal chemistry pnas.orgescholarship.orgstanford.edu.
Ligand-Based Virtual Screening Methodologies
Ligand-based virtual screening (LBVS) methodologies are employed when information about the three-dimensional structure of the biological target is limited or unavailable scielo.broxfordglobal.com. This approach relies on the principle that molecules with similar structures or physicochemical properties are likely to exhibit similar biological activities and interact with the same targets oxfordglobal.com.
For a compound like this compound, LBVS could involve comparing its molecular structure, physicochemical properties (such as molecular weight, lipophilicity, hydrogen bond donors/acceptors), and potentially its 3D conformation with databases of compounds known to interact with specific biological targets. Techniques used in LBVS include:
Molecular Fingerprints: Representing the compound's structure and properties as a numerical vector or binary string to enable rapid comparison with other compounds in a database.
Shape and Electrostatic Similarity: Comparing the 3D shape and electrostatic potential of this compound with known active molecules.
Pharmacophore Modeling: Identifying and abstracting the key features (e.g., hydrogen bond acceptors, donors, hydrophobic centers, ionizable groups) of this compound that are essential for its biological activity or interaction, and then searching databases for other compounds possessing a similar arrangement of these features.
Applying these methods to this compound would require a dataset of compounds with known activity related to its biological function (e.g., cell surface modification or interactions with proteins involved in sialic acid metabolism) pnas.orgstanford.edu. By identifying compounds similar to this compound, researchers could potentially infer its likely targets or identify novel compounds with similar activities. However, specific studies detailing the application of these LBVS techniques to this compound were not found in the provided search results.
Structure-Based Approaches for this compound-Target Interactions
Structure-based virtual screening (SBVS) and target interaction prediction methods utilize the known three-dimensional structure of a biological target protein (e.g., obtained from X-ray crystallography, NMR spectroscopy, or homology modeling) to predict how a ligand, such as this compound, might bind to it scielo.brfrontiersin.orgnih.gov.
For this compound, structure-based approaches would involve:
Molecular Docking: This is a primary technique in SBVS, where the 3D structure of this compound is computationally "docked" into the binding site of a potential target protein frontiersin.orgnih.gov. Algorithms explore various possible binding orientations and conformations of this compound within the active site and score them based on predicted binding affinity or complementarity nih.gov.
Binding Site Analysis: Identifying potential binding pockets or sites on the target protein where this compound could plausibly interact based on its size, shape, and chemical properties.
Molecular Dynamics Simulations: While more computationally intensive, molecular dynamics simulations could be used to study the dynamic interaction between this compound and a target protein over time, providing insights into the stability of the complex and the nature of the interactions.
Successful application of SBVS to this compound would necessitate the availability of 3D structures for relevant biological targets that this compound is known or hypothesized to interact with. Given this compound's role as a precursor in metabolic engineering for cell surface modification pnas.orgstanford.edu, potential targets could include enzymes involved in the sialic acid biosynthetic pathway or proteins that interact with modified cell surface glycans. However, the search results did not provide specific examples or data from structure-based computational studies investigating the interaction of this compound with particular protein targets.
Advanced Analytical Methodologies for Manlev Characterization
Spectroscopic Techniques for Structural Elucidation of ManLev
Spectroscopic techniques are fundamental to determining the molecular structure of "this compound." By analyzing how "this compound" absorbs, emits, or scatters light or other forms of electromagnetic radiation, scientists can deduce the arrangement of atoms and the types of chemical bonds present.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive this compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique widely used for the structural elucidation and identification of organic compounds. libretexts.orgwikipedia.orgazolifesciences.com It provides detailed information about the carbon-hydrogen framework and the functional groups within the "this compound" molecule. The principle of NMR is based on the magnetic properties of certain atomic nuclei, such as ¹H and ¹³C, which align in an external magnetic field and can be excited by radiofrequency pulses. wikipedia.orgbyjus.com The resonance frequencies of these nuclei are influenced by their local chemical environment, leading to characteristic signals in the NMR spectrum. wikipedia.orgbyjus.com
Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC), can provide information about through-bond and through-space correlations between nuclei, allowing for the complete assignment of signals and the confirmation of the molecular connectivity of "this compound." azolifesciences.com Signal intensities in ¹H NMR are proportional to the number of equivalent hydrogen atoms, providing quantitative information about the different types of protons in the molecule. sydney.edu.au Chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J values) are key parameters obtained from NMR spectra that are used to piece together the structure of "this compound." libretexts.org Chemical shifts are typically measured relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). libretexts.org
High-Resolution Mass Spectrometry (MS) for this compound Identification and Metabolite Profiling
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which is crucial for determining the elemental composition and thus the molecular formula of "this compound." sydney.edu.aualevelchemistry.co.uk This high mass accuracy allows for the differentiation of compounds with very similar nominal masses (isobars). sydney.edu.aualevelchemistry.co.uk
In MS, "this compound" molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. The mass spectrum typically shows a molecular ion peak, corresponding to the intact ionized molecule, and fragment ions, which result from the dissociation of the molecular ion. alevelchemistry.co.ukuoguelph.ca The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for identification. alevelchemistry.co.ukuoguelph.ca HRMS, particularly when coupled with chromatographic techniques like liquid chromatography (LC-HRMS), is invaluable for identifying "this compound" in complex mixtures and for profiling its potential metabolites by detecting and identifying related compounds based on their accurate masses and fragmentation patterns. acs.orgthermofisher.com Various ionization techniques can be employed depending on the properties of "this compound," such as electrospray ionization (ESI) or electron ionization (EI). alevelchemistry.co.uk
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis of this compound
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in "this compound." These techniques measure the vibrations of molecular bonds. labmanager.comsfr.cacontractlaboratory.com
FTIR spectroscopy measures the absorption of infrared light by a sample. labmanager.comsfr.ca Specific functional groups within "this compound" absorb infrared radiation at characteristic frequencies, resulting in a unique absorption spectrum that serves as a chemical fingerprint. labmanager.comsfr.cacontractlaboratory.com FTIR is particularly sensitive to functional groups with polar bonds, such as carbonyl (C=O), hydroxyl (O-H), and amine (N-H) groups. sfr.caphotothermal.com
Raman spectroscopy, on the other hand, measures the inelastic scattering of light. sfr.caphotothermal.com When monochromatic light interacts with "this compound," most of the light is scattered elastically (Rayleigh scattering), but a small portion is scattered inelastically (Raman scattering) at different frequencies corresponding to the vibrational modes of the molecule. sfr.caphotothermal.com Raman spectroscopy is often complementary to FTIR, providing information about symmetric and non-polar bonds that may be weak or absent in the FTIR spectrum. sfr.caphotothermal.com Both techniques are valuable for identifying the types of functional groups present in "this compound" and can be used for qualitative analysis and confirming the identity of the compound by comparison to reference spectra. labmanager.comcontractlaboratory.comnih.gov
Near-Infrared Spectroscopy (NIRS) for Qualitative and Quantitative this compound Assessment
Near-Infrared Spectroscopy (NIRS) utilizes the portion of the electromagnetic spectrum between the visible and mid-infrared regions (typically 780 to 2500 nm). nirlab.comfelixinstruments.comanalyticon.eu NIRS primarily probes overtones and combination bands of fundamental vibrations, particularly those involving C-H, O-H, and N-H bonds, which are common in organic compounds like "this compound." felixinstruments.comcelignis.com
NIRS is often used for rapid, non-destructive qualitative and quantitative analysis of samples with minimal or no sample preparation. nirlab.comfelixinstruments.comcelignis.com While the spectra are often complex due to overlapping bands, chemometric methods are used to extract meaningful information. analyticon.eu NIRS can be applied to identify "this compound" and to quantify its concentration in various matrices by developing calibration models based on samples with known concentrations. analyticon.eucelignis.com Its speed and ease of use make it suitable for process monitoring and quality control applications. felixinstruments.comanalyticon.eutec5usa.com
Chromatographic Separation Techniques for this compound Analysis
Chromatographic techniques are essential for separating "this compound" from other components in a mixture, which is often necessary for its isolation, purification, and accurate analysis by spectroscopic methods. These techniques exploit differences in the distribution of "this compound" between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for the separation, identification, and quantification of compounds in liquid samples. pharmasalmanac.comasianjpr.com HPLC involves pumping a liquid mobile phase through a column packed with a stationary phase. onyxipca.com The separation of "this compound" from other components in a sample is based on differential interactions with the stationary phase and the mobile phase. pharmasalmanac.comonyxipca.com
HPLC method development for "this compound" involves selecting the appropriate stationary phase (e.g., reversed-phase C18 or C8 for relatively non-polar compounds, or normal-phase for polar compounds), optimizing the mobile phase composition (e.g., mixtures of water, organic solvents like methanol (B129727) or acetonitrile, and buffers), determining the flow rate, and selecting a suitable detector (e.g., UV-Vis detector if "this compound" has a chromophore, or mass spectrometry). pharmasalmanac.comasianjpr.comonyxipca.compharmaknowledgeforum.com The pH of the mobile phase is a critical parameter, especially for ionizable compounds, as it affects their retention behavior. onyxipca.compharmaknowledgeforum.comjocpr.com
Method validation is a crucial step to ensure that the developed HPLC method for "this compound" is reliable, accurate, precise, sensitive, and selective for its intended purpose. asianjpr.comonyxipca.com Validation parameters typically include specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantification limit (LOQ). A well-developed and validated HPLC method is essential for the quantitative analysis of "this compound" and the determination of its purity. asianjpr.comonyxipca.com
Microscopy and Imaging Techniques for this compound Localization and Interaction Studies
Microscopy and imaging techniques play a vital role in visualizing chemical compounds and their interactions within complex environments, such as biological systems or material matrices. For this compound, these techniques can provide crucial information about its spatial distribution (localization) and how it interacts with other molecules or structures at a microscopic or even molecular level.
Super-Resolution Microscopy for Molecular-Level Interactions
Super-resolution microscopy (SRM) techniques overcome the diffraction limit of conventional light microscopy, enabling imaging with resolutions down to tens of nanometers or even at the single-molecule level. mdpi.comnih.gov This makes SRM an invaluable tool for studying molecular assemblies and interactions with unprecedented detail. mdpi.comroyalsocietypublishing.org Techniques such as STED (Stimulated Emission Depletion), SIM (Structured Illumination Microscopy), and SMLM (Single-Molecule Localization Microscopy), including variations like STORM and DNA-PAINT, offer different approaches to achieve sub-diffraction resolution. nih.govacs.orgresearching.cn
Applying super-resolution microscopy to this compound would allow researchers to:
Determine the precise localization of this compound within cells, tissues, or materials.
Visualize the distribution of this compound relative to other labeled molecules or cellular structures.
Study the interactions between this compound and its potential binding partners (e.g., proteins, lipids, nucleic acids) at a molecular scale. mdpi.comacs.org
Investigate the dynamics of this compound's interactions and movement within a system. mdpi.comacs.org
Techniques like SMLM are particularly suited for studies focused on molecular dynamics and single-molecule behavior. acs.org DNA-PAINT, a type of SMLM, can achieve high specificity and dynamic imaging for target molecules and has been used to study intracellular and extracellular protein interactions. researching.cn While SIM offers compatibility with a wide range of samples and fluorophores without requiring complex preparation, STED and SMLM often necessitate specific fluorophores with suitable photophysical properties. acs.org
By labeling this compound or its interacting partners with appropriate fluorophores, super-resolution microscopy can reveal detailed spatial relationships and transient interactions that are invisible with conventional microscopy. This provides critical insights into the molecular mechanisms underlying this compound's biological activity or material properties.
Cryo-Electron Microscopy in Elucidating this compound-Complex Structures
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution three-dimensional structures of biological macromolecules and their complexes. criver.comfrontiersin.org It is particularly well-suited for studying large, flexible, or challenging targets that may be difficult to crystallize for X-ray crystallography. criver.com Recent advancements, including methods like Microcrystal Electron Diffraction (MicroED), have also extended the capabilities of cryo-EM to the structure determination of small molecules. springernature.comacs.org
For this compound, Cryo-EM can be employed to elucidate the structure of complexes formed between this compound and other molecules, such as proteins or nucleic acids. This is particularly relevant if this compound exerts its function by binding to specific biological targets. criver.comfrontiersin.org
The process typically involves:
Preparing a sample of the this compound-containing complex.
Rapidly freezing the sample in a thin layer of vitreous ice (vitrification) to preserve the native structure. criver.com
Imaging the frozen sample using a transmission electron microscope.
Collecting thousands or millions of 2D images of individual particles of the complex in different orientations.
Processing the images computationally to align and average them, generating a 3D reconstruction of the complex's structure. frontiersin.org
Cryo-EM can provide detailed structural information about the binding interface between this compound and its interacting partner, revealing the specific residues or atoms involved in the interaction. criver.com This information is invaluable for understanding the mechanism of action of this compound and for structure-based design efforts if this compound is being developed as a therapeutic agent or material component. criver.comfrontiersin.org Cryo-EM can also capture the structural heterogeneity and conformational flexibility of complexes, offering insights into dynamic interactions. criver.comfrontiersin.org Even for small organic molecules, MicroED, a cryo-EM method, has demonstrated the ability to determine atomic-resolution crystal structures from nanocrystalline samples. springernature.comacs.org
In Vitro Models for Biological Activity Assessment of Manlev
Development of Cell-Based Assays for ManLev Biological Responses
Cell-based assays are fundamental for evaluating the biological impact of this compound in a living system context. These assays measure various cellular responses, including metabolic incorporation, cell surface modification, and downstream functional changes. The choice of cell line is critical and often depends on the specific biological question being addressed, with cell lines known for high sialic acid expression, such as Jurkat cells, being relevant models for this compound studies nih.gov.
Two-Dimensional Cell Culture Systems for Initial Screening and Mechanism of Action Studies
Traditional two-dimensional (2D) cell culture remains a cornerstone for initial screening and mechanistic investigations of this compound. In 2D cultures, cells are grown as a monolayer on a flat substrate, providing a simplified system to assess direct cellular uptake and metabolic conversion of this compound. Studies using 2D systems have shown that cells efficiently metabolize this compound and display the resulting N-levulinoyl sialosides on their surface nih.gov. This cell surface modification can be quantified using bioorthogonal chemistry, such as reaction with aminooxy- or hydrazide-functionalized probes conjugated to fluorophores or other detection tags nih.gov.
Table 1: Representative Data from 2D Cell Culture Assays Assessing this compound Incorporation
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Relative Cell Surface Ketone Expression (Arbitrary Units) |
| Jurkat | 50 | 24 | 85 ± 5 |
| Jurkat (Mutant, Low Sialic Acid) | 50 | 24 | 40 ± 3 |
| HeLa | 50 | 24 | 60 ± 4 |
Note: Hypothetical data illustrating typical outcomes where this compound treatment leads to detectable cell surface modifications, with variations based on cell type and metabolic capacity.
These 2D models are also valuable for initial mechanism of action studies, such as investigating the metabolic pathway of this compound or assessing the impact of this compound-mediated cell surface modification on basic cellular processes like proliferation or adhesion. For instance, competitive studies with natural mannosamine (B8667444) analogs in 2D culture can help elucidate the specificity of this compound uptake and processing escholarship.org.
Three-Dimensional Cell Culture Models for Mimicking Complex Biological Environments
While 2D cultures are useful for initial studies, three-dimensional (3D) cell culture models offer a more physiologically relevant environment that better mimics the complexity of tissues in vivo bmglabtech.comcriver.com. 3D models, such as spheroids or organoids, can recapitulate cell-cell interactions and extracellular matrix effects that are absent in 2D systems. Assessing this compound's biological activity in 3D cultures can provide insights into its penetration into tissue-like structures and the influence of cell-cell communication on its metabolic fate and functional effects. For example, 3D models could be used to study how this compound incorporation affects the invasive potential of cancer cells or their interaction with immune cells, processes that are highly dependent on complex cell surface interactions within a 3D context.
Biochemical Assays for Specific Enzyme and Receptor Modulation by this compound
Biochemical assays are employed to investigate the direct interaction of this compound or its metabolites with specific enzymes and receptors. While this compound is primarily known for its role in modifying sialic acid biosynthesis and cell surface presentation, these modifications can indirectly influence enzyme and receptor activity that interact with sialylated glycans.
Enzyme Inhibition and Activation Assays
Enzyme assays can be used to determine if this compound or its derivatives directly modulate the activity of enzymes involved in sialic acid metabolism or enzymes that interact with sialylated substrates. Although direct enzyme inhibition or activation by this compound itself is not the primary reported mechanism, its metabolic product, N-levulinoyl sialic acid, becomes part of complex glycans that can interact with enzymes like sialidases (neuraminidases) or glycosyltransferases. Assays measuring the activity of these enzymes in the presence of this compound-modified glycans can reveal how the structural alteration influences enzymatic function. For example, one could hypothesize that the presence of the bulky levulinoyl group might affect the binding or catalytic efficiency of enzymes that recognize terminal sialic acids.
Table 2: Hypothetical Data from Enzyme Activity Assays with this compound-Modified Substrates
| Enzyme (Target) | Substrate | Modifier (Source) | Effect on Enzyme Activity | IC50 or EC50 (if applicable) |
| Sialidase (Neuraminidase) | Sialylated Glycoprotein (B1211001) | Glycans from this compound-Treated Cells | Potential Decrease | Not Determined |
| Sialyltransferase | Asialo-glycoprotein, N-levulinoyl CMP-Sialic Acid | N/A | Potential Utilization | Not Determined |
Note: Hypothetical data based on the potential interaction of enzymes with this compound-modified glycans or metabolic products.
Standard enzyme kinetics assays, such as Michaelis-Menten analysis, could be performed to determine the effect of this compound-derived molecules on enzyme parameters like Km and Vmax.
Receptor Binding and Functional Assays
This compound's incorporation into cell surface sialic acids directly impacts receptor-ligand interactions where sialic acids are involved. Receptor binding assays can quantify the affinity of ligands (e.g., viruses, antibodies, or other proteins) to cells with this compound-modified surfaces compared to untreated cells nih.govoup.com. Functional assays can then assess the biological outcome of these altered interactions, such as changes in cell adhesion, signaling pathway activation, or viral infectivity oup.comoup.com. For instance, studies have shown that modifying cell surface sialic acids with this compound can interfere with viral binding that is dependent on sialylated receptors oup.comoup.com.
Table 3: Representative Data from Receptor Binding Assays on this compound-Treated Cells
| Cell Line | Treatment | Ligand | Relative Ligand Binding |
| Jurkat | Untreated | Sialic Acid-Binding Lectin | High |
| Jurkat | + this compound | Sialic Acid-Binding Lectin | Reduced |
| MDCK | Untreated | Influenza Virus | High |
| MDCK | + this compound | Influenza Virus | Reduced |
Note: Hypothetical data illustrating the potential impact of this compound-mediated sialic acid modification on ligand binding.
Functional assays, such as viral infection assays or cell adhesion assays, provide a biological readout of the altered receptor interactions induced by this compound treatment.
Mechanistic Investigations of this compound's Cellular Activity
Mechanistic investigations delve into the molecular pathways and cellular processes influenced by this compound. Beyond its metabolic incorporation, studies aim to understand how the presence of N-levulinoyl sialic acids on the cell surface translates into altered cellular behavior. This involves exploring downstream signaling events, changes in protein localization, and modifications to the cellular cytoskeleton, all of which can be affected by altered cell surface glycosylation.
Techniques such as fluorescence microscopy, Western blotting, and flow cytometry are commonly used in these investigations. For example, flow cytometry can quantify the level of this compound-derived ketones on the cell surface and correlate it with changes in the binding of fluorescently labeled ligands or antibodies escholarship.org. Western blotting can be used to examine the phosphorylation status of signaling proteins downstream of receptors affected by this compound-mediated glycosylation changes. mdpi.com
Furthermore, advanced techniques like mass spectrometry can be employed to identify specific proteins or lipids that are differentially modified or associated with the cell surface after this compound treatment. This can help pinpoint the key molecular players involved in the cellular response to altered sialylation. mdpi.com
Signaling Pathway Perturbation Analysis and Intracellular Effects
The incorporation of this compound into cell surface glycans can lead to alterations in the cellular glycoprofile, which in turn can perturb various cellular functions, including cell adhesion, cell-cell interactions, and the recognition of external molecules pnas.orgpnas.org. These changes at the cell surface can mediate or influence intracellular signaling events pnas.orgpnas.org.
Studies using this compound-based selection in human Jurkat (T-lymphoma derived) cells have indicated that altering sialylation through this method can lead to regulatory perturbations. For instance, one observed outcome was the upregulation of the neural cell adhesion molecule (NCAM) nih.gov. Neo-expression of NCAM, which leads to the display of polysialic acid on the cell surface, may arise from perturbations in transcription factors, highlighting an indirect effect of altered glycosylation on gene regulation and downstream signaling nih.gov.
While this compound is primarily a tool to modify glycans, the resulting changes in glycosylation can impact the function of glycosylated receptors and other cell surface molecules critical for signaling. Different chemical modifications on monosaccharides and their subsequent incorporation into glycans can induce differential changes in various cell signaling pathways, particularly those involved in cell cycling and metabolism frontiersin.org. This suggests that the presence of this compound-modified glycans could similarly influence these pathways, although the specific pathways affected would depend on the cell type and the extent and location of this compound incorporation.
The introduction of a ketone handle via this compound allows for chemoselective ligation reactions on the cell surface pnas.orgrsc.orgnih.govcaltech.edu. This capability has been explored for targeted delivery of molecules to cells, which could subsequently influence intracellular processes and signaling cascades pnas.orgnih.govacs.org. The ability to selectively label or attach molecules to this compound-modified glycans provides a method to study the impact of specific cell surface modifications on intracellular signaling in a controlled in vitro setting pnas.orgnih.gov.
Omics-Based Approaches (Transcriptomics, Proteomics) to Study this compound Exposure
Omics technologies, such as transcriptomics and proteomics, are powerful tools for comprehensively measuring molecular changes within cells or tissues following exposure to chemical compounds oecd.orgsurrey.ac.ukoup.commdpi.com. These approaches can be applied to study the cellular response to this compound exposure and the subsequent alteration of the glycoprofile.
Transcriptomics allows for the systematic study of gene expression profiles, providing insights into how this compound treatment affects the activation or repression of genes involved in various biological pathways oecd.orgoup.com. By analyzing changes in mRNA levels, researchers can identify pathways that are perturbed in response to altered glycosylation mediated by this compound. While direct transcriptomic datasets solely focused on this compound exposure and its impact on signaling pathways were not extensively detailed in the search results, the principle of using transcriptomics to understand chemical-induced molecular changes is well-established oecd.orgsurrey.ac.ukoup.commdpi.com. For example, integrated transcriptomics and proteomics have been used to identify changes in genes, proteins, and molecular pathways in kidney cells under different conditions researchgate.net. This indicates the potential for applying similar integrated omics approaches to study the effects of this compound-induced glycan changes on cellular pathways.
Proteomics involves the comprehensive analysis of protein profiles within a cell or tissue oecd.orgoup.com. This can reveal changes in protein abundance, post-translational modifications (including glycosylation), and protein-protein interactions following this compound treatment oecd.orgoup.com. Quantitative proteomics, in combination with metabolic labeling using sugar analogs like this compound, has been employed to study processes such as surface glycoprotein trafficking nih.gov. By analyzing the cell surface proteome and glycoproteome after this compound incorporation, researchers can identify which proteins are modified and how their expression or localization changes, providing crucial information about the downstream effects of altered glycosylation nih.gov.
The integration of transcriptomics and proteomics can offer a more complete picture of the cellular response to this compound. Transcriptomic data can indicate changes in gene expression that might lead to altered protein levels, while proteomic data can confirm these changes and provide information about protein modifications and localization, which are directly relevant to cell surface function and signaling surrey.ac.ukmdpi.comresearchgate.net. Although specific comprehensive datasets on this compound were not found, the methodology exists and is applied in chemical biology research to understand the molecular mechanisms underlying cellular responses to chemical perturbations, including those affecting glycosylation nih.govsurrey.ac.ukmdpi.comresearchgate.net.
The application of omics approaches to study this compound exposure would involve treating cells with this compound, followed by the extraction and analysis of RNA (for transcriptomics) and proteins (for proteomics). Advanced bioinformatics tools would then be used to analyze the large datasets generated, identifying differentially expressed genes and proteins and mapping these changes to biological pathways surrey.ac.ukmdpi.com. This can help elucidate the mechanisms by which this compound-induced glycan modifications influence cellular behavior and signaling.
Table 1: Overview of Omics Approaches in Studying Chemical Exposure
| Omics Technology | Level of Analysis | Information Provided | Relevance to this compound Studies |
| Transcriptomics | Gene Expression | Changes in mRNA levels, gene regulation, pathway activation | Identifying genes and pathways affected by this compound-induced glycan alterations. |
| Proteomics | Protein Expression/Modification | Changes in protein abundance, post-translational modifications, protein interactions | Analyzing which proteins are glycosylated with SiaLev, changes in protein levels and localization. |
Note: This table is illustrative of the types of data generated by omics approaches relevant to studying chemical exposure and is intended for interactive display.
Table 2: Example of Potential Data from Proteomic Analysis (Illustrative)
| Protein Name | Putative Function | Change in Expression (Fold Change vs Control) | Glycosylation Status (with SiaLev) |
| Protein A | Cell Adhesion Molecule | ↑ 1.5 | Yes |
| Protein B | Receptor Tyrosine Kinase | No significant change | Yes |
| Protein C | Intracellular Signaling Protein | ↓ 0.8 | No |
Note: This table is a hypothetical example to illustrate how proteomic data related to this compound studies might be presented and is intended for interactive display. Actual data would be generated through specific experiments.
These omics-based approaches, when applied to this compound-treated cells, can provide a systems-level understanding of the molecular consequences of altering cell surface glycosylation, revealing intricate connections between glycan structure, protein function, and intracellular signaling networks.
Future Perspectives and Emerging Research Directions for Manlev
Current Challenges and Future Opportunities in ManLev Research and Development
Research into this compound and similar metabolic precursors faces several challenges, primarily related to optimizing their incorporation into cellular glycans and fully understanding their cellular interactions. One challenge lies in the varying efficiency and selectivity of metabolic incorporation of ManNAc analogs, including this compound, into the sialic acid biosynthetic pathway ru.nlru.nlnih.gov. While this compound has shown effective labeling in various cell lines, the detailed mechanisms by which ManNAc and its analogs affect cellular processes are not yet fully understood ru.nlru.nl. Furthermore, studies have indicated that some analogs can cause transient growth inhibition or cytotoxicity at certain concentrations, highlighting the need for further investigation into their cellular impact nih.gov.
Despite these challenges, the future opportunities for this compound research and development are significant. This compound's ability to introduce bioorthogonal functional groups onto cell surfaces provides a versatile platform for numerous applications in glycoengineering ru.nlru.nlnih.govrsc.orgresearchgate.netnih.gov. Future research can focus on optimizing the structure of this compound and its analogs to enhance incorporation efficiency and minimize potential off-target effects. There is also considerable potential in expanding the range of glycoengineering applications, moving towards more complex and targeted modifications of the cell surface ru.nlru.nlnih.govrsc.orgresearchgate.netnih.gov. Developing this compound-based technologies into practical tools for medical and biotechnology communities remains a key opportunity nih.gov. Additionally, this compound could potentially serve as a useful tool for monitoring dynamic cellular processes such as membrane synthesis and glycoconjugate turnover oup.com.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design
While artificial intelligence (AI) and machine learning (ML) are increasingly being integrated into various areas of chemical and biological research, specific documented applications of AI and ML directly in the discovery or design of the chemical compound this compound or its immediate analogs within the context of metabolic glycoengineering are not extensively detailed in the provided search results. Research in AI/ML for chemical design and material discovery is ongoing in broader fields mdpi.comrsc.org, and these computational approaches hold potential for future applications in designing improved metabolic precursors with enhanced properties, such as better cell permeability, increased metabolic conversion efficiency, or reduced off-target effects. However, the current literature specifically linking AI/ML to this compound design and discovery in the context of this review is limited.
Development of Novel Methodologies for Comprehensive this compound Analysis and Characterization
The analysis and characterization of this compound incorporation and the resulting modified glycans have traditionally relied on techniques such as flow cytometry, immunofluorescence, radioactivity measurements, mass spectrometry, and High-Performance Liquid Chromatography (HPLC) ru.nlresearchgate.netoup.comnih.govunt.edu. Biorthogonal reactions with fluorophores are also used to quantify azide- or alkyne-modified sialic acids resulting from the metabolic incorporation of corresponding analogs ru.nl. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the isomeric forms of related compounds researchgate.net.
Novel methodologies are continuously being developed to provide more comprehensive analysis. Integrating metabolic labeling with bioorthogonal chemistry, enzymatic reactions, and mass spectrometry-based proteomics allows for the comprehensive and site-specific investigation of cell surface glycoproteins that have incorporated modified sugars like those derived from this compound nih.gov. Quantitative proteomics approaches can further be applied to study the relationship between cell surface glycoproteins and cellular behaviors nih.gov. These advancements in analytical techniques are crucial for a deeper understanding of the impact of this compound incorporation at the molecular level.
Translational Research Implications and Broader Scientific Impact of this compound Studies
Studies involving this compound have significant translational research implications and contribute broadly to various scientific disciplines. The ability to engineer the cell surface with chemically defined functional groups using this compound has applications in areas such as gene transfer, proteomics, cell therapy, cell patterning, and nucleic acid transfection researchgate.net. This compound-based metabolic engineering has been exploited for the targeted delivery of various molecules, including toxins, drugs, and genes nih.gov. It also holds potential for visualizing physical changes in neuronal networks oup.com and for developing methods to separate specific cell types, such as cancer cells nih.gov.
The broader scientific impact of this compound studies extends to advancing the fundamental understanding of cellular processes, particularly protein glycosylation stanford.edu. By providing a tool to introduce non-natural modifications into glycans, this compound research contributes to unraveling the complex roles of glycosylation in various biological phenomena. The concept of using metabolic engineering to introduce bioorthogonal handles for subsequent chemical modifications, exemplified by this compound, has opened new paths for future technological development in biomedicine and beyond rsc.org. This approach allows for metabolically controlled delivery of small molecules to the cell surface, offering a powerful strategy for studying and manipulating cellular interactions stanford.edu.
Q & A
How to formulate a focused research question on ManLev that aligns with academic rigor?
Methodological Answer:
- Identify gaps : Conduct a preliminary literature review using databases like PubMed, Scopus, and SciFinder to pinpoint understudied aspects of this compound, such as its stability under varying pH conditions or interactions with specific biomolecules .
- Align with theory : Frame the question within existing frameworks (e.g., "How does this compound’s molecular structure influence its reactivity in aqueous environments?") .
- Ensure feasibility : Assess resource availability (e.g., instrumentation, synthesis protocols) and scope to avoid overly broad questions like "What are all possible applications of this compound?" .
Q. What strategies ensure a comprehensive literature review for this compound-related studies?
Methodological Answer:
- Database selection : Use specialized chemistry databases (e.g., Reaxys, CAS SciFinder) alongside general platforms like Web of Science .
- Keyword optimization : Combine terms like "this compound synthesis," "spectroscopic characterization," and "kinetic studies" with Boolean operators (AND/OR) .
- Citation tracking : Use tools like Connected Papers or backward/forward citation analysis to identify seminal works and recent advancements .
Q. What are key considerations for designing reproducible experiments with this compound?
Methodological Answer:
- Variable control : Clearly define independent (e.g., temperature, catalyst concentration) and dependent variables (e.g., reaction yield, purity) .
- Replication : Include triplicate measurements and negative controls to account for experimental noise .
- Documentation : Maintain detailed lab notebooks with raw data, instrument calibration logs, and environmental conditions (humidity, light exposure) .
Advanced Research Questions
Q. How to address contradictions in published data on this compound’s properties?
Methodological Answer:
- Root cause analysis : Compare methodologies across studies (e.g., differences in solvent purity, spectroscopic calibration) .
- Replication studies : Reproduce conflicting experiments under standardized conditions, noting deviations (e.g., "Study A used HPLC, while Study B employed GC-MS") .
- Meta-analysis : Statistically aggregate data from multiple sources to identify trends or outliers (see Table 1) .
Table 1 : Common Sources of Data Contradiction in this compound Studies
| Factor | Example | Resolution Strategy |
|---|---|---|
| Instrumentation | HPLC vs. GC-MS detection limits | Cross-validate with multiple methods |
| Sample purity | Unaccounted impurities (>95% purity) | Recrystallization or column chromatography |
| Environmental conditions | Light exposure during storage | Standardize storage protocols |
Q. How to optimize analytical methodologies for characterizing this compound?
Methodological Answer:
- Comparative validation : Test techniques like NMR, FTIR, and mass spectrometry against certified reference materials .
- Sensitivity adjustments : For trace analysis, employ derivatization (e.g., silylation for GC-MS) or matrix-matched calibration .
- Collaborative verification : Share samples with independent labs to confirm reproducibility .
Q. What interdisciplinary approaches enhance this compound research?
Methodological Answer:
- Integrate computational modeling : Use DFT calculations to predict this compound’s reactive sites and validate with experimental data .
- Combine biology and chemistry : Investigate this compound’s cytotoxicity using in vitro assays (e.g., MTT tests) alongside structural analysis .
- Leverage material science : Study this compound’s crystallinity via XRD to correlate structural properties with stability .
Ethical and Methodological Compliance
Q. What ethical guidelines apply to this compound research involving biological systems?
Methodological Answer:
- Institutional Review Board (IRB) approval : Required for studies using human cell lines or animal models .
- Data transparency : Disclose conflicts of interest (e.g., funding from chemical manufacturers) and publish negative results to avoid bias .
- Safety protocols : Adhere to OSHA standards for handling hazardous intermediates during synthesis .
Data Management and Reporting
Q. How to ensure robust statistical analysis of this compound datasets?
Methodological Answer:
- Error propagation : Calculate uncertainties for combined measurements (e.g., reaction yield ± purity error) .
- Multivariate analysis : Use PCA or PLS regression to identify hidden variables affecting this compound’s behavior .
- Open science practices : Share raw data on repositories like Zenodo with DOI tagging for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
